molecular formula C23H20BrN3O3S2 B2896543 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 1795483-02-1

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide

Cat. No. B2896543
CAS RN: 1795483-02-1
M. Wt: 530.46
InChI Key: GFXMCYZVOKFCIM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative. Thieno[3,2-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential biological activities . The compound also contains a bromophenyl group, a methoxyphenyl group, and a butanamide group.

Scientific Research Applications

Drug Discovery and Development

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . Its structural complexity and the presence of a thieno[3,2-d]pyrimidin moiety make it a valuable scaffold for the development of new pharmaceuticals. Researchers can use it as a starting point for synthesizing novel compounds with potential therapeutic effects.

Cancer Research

Compounds similar to this one have been screened for anticancer properties, particularly against human breast adenocarcinoma cells . The bromophenyl group, in particular, is a common feature in molecules with anticancer activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Neurological Studies

Derivatives of this compound have been investigated for their effects on acetylcholinesterase (AchE) levels . AchE inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, indicating that this compound could be useful in the study of neurological disorders.

Inflammation and Pain Management

Indole derivatives, which share some structural similarities with this compound, have shown anti-inflammatory and analgesic activities . This suggests that the compound could be explored for its potential use in managing pain and inflammation.

Synthetic Chemistry

The compound’s structure is conducive to acid-controlled multicomponent synthesis, which is a method used to create complex molecules from simpler substances . This application is crucial in the field of synthetic chemistry for the development of new materials and drugs.

Mechanism of Action

The mechanism of action of this compound is not known without further information. Thieno[3,2-d]pyrimidin-4-one derivatives have been studied for various biological activities, but the exact mechanism of action would depend on the specific biological target .

properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S2/c1-3-19(21(28)25-16-6-4-5-7-18(16)30-2)32-23-26-17-12-13-31-20(17)22(29)27(23)15-10-8-14(24)9-11-15/h4-13,19H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXMCYZVOKFCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide

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